![molecular formula C13H17ClN2O B1442935 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride CAS No. 1311317-44-8](/img/structure/B1442935.png)
2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride . Its InChI code is1S/C13H16N2O.ClH/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12;/h1-4,11-12H,5-8,15H2;1H
. The molecular weight of the compound is 252.74 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is room temperature .Scientific Research Applications
Degradation and Stability Analysis
A study focused on the degradation processes of nitisinone, a compound closely related in structure to "2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride," identified its degradation products and stability under different experimental conditions. This research contributes to a better understanding of the chemical stability and potential environmental impact of such compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental Occurrence and Toxicology
Research on the occurrence of by-products from strong oxidants reacting with drinking water contaminants, including chloronitrile compounds to which "this compound" is structurally related, indicates the potential formation of such compounds in drinking water and their implications for environmental health (Rice & Gomez-Taylor, 1986).
Synthetic and Pharmacological Potential
Another study explored the synthetic and pharmacological potential of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, a compound with a core structure offering insights into the development of new molecular systems with pharmacological properties. This highlights the interest in structurally similar compounds for pharmaceutical research and development (Hryhoriv, Lega, & Shemchuk, 2021).
Advanced Oxidation Processes
A review on the degradation of acetaminophen by advanced oxidation processes mentions the importance of understanding the by-products and biotoxicity of pharmaceutical compounds in environmental matrices, relevant to compounds like "this compound" in terms of environmental impact and degradation pathways (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Clinical Efficacy in Respiratory Diseases
While not directly linked to "this compound," studies on ambroxol for treating respiratory diseases provide a context for the clinical applications of structurally related compounds in treating medical conditions (Kantar et al., 2020).
Mechanism of Action
The mechanism of action for 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as its use in drug synthesis, material science, or catalysis.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(4-aminocyclohexyl)oxybenzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12;/h1-4,11-12H,5-8,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAPKNJIIFYMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=C2C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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